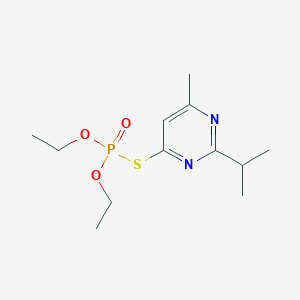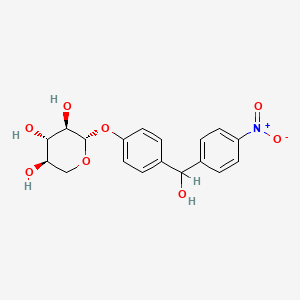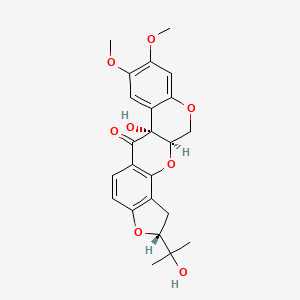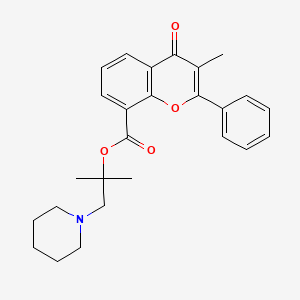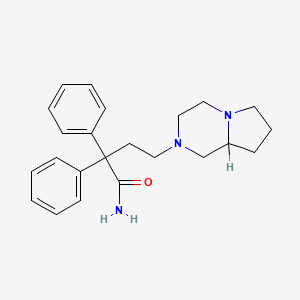
Pirolazamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of pirolazamide involves the formation of amides from carboxylic acid derivatives. Common methods include:
From Carboxylic Acids: Amides can be formed from acid chlorides, acid azides, acid anhydrides, and esters.
From Nitriles: The hydrolysis of nitriles is another method for preparing unsubstituted amides.
Ritter Reaction: This involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide, forming a carbocation that combines with the nitrogen of the nitrile.
Chemical Reactions Analysis
Pirolazamide undergoes various chemical reactions, including:
Scientific Research Applications
Pirolazamide has several scientific research applications:
Mechanism of Action
The mechanism of action of pirolazamide involves its interaction with molecular targets in the body. As an antiarrhythmic agent, it likely affects ion channels in the heart, stabilizing the cardiac rhythm . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Pirolazamide can be compared with other similar compounds, such as:
Propionamides: These compounds share a similar chemical structure and are used in various pharmaceutical applications.
Pyrrolopyrazines: These compounds are known for their biological activity and are used in medicinal chemistry.
This compound stands out due to its unique combination of a pyrrolopyrazine ring and a diphenylbutanamide structure, which contributes to its potential as an antiarrhythmic agent .
Properties
CAS No. |
39186-49-7 |
|---|---|
Molecular Formula |
C23H29N3O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C23H29N3O/c24-22(27)23(19-8-3-1-4-9-19,20-10-5-2-6-11-20)13-15-25-16-17-26-14-7-12-21(26)18-25/h1-6,8-11,21H,7,12-18H2,(H2,24,27) |
InChI Key |
SEINJQWGYXAADT-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |
Synonyms |
pirolazamide SC-26438 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


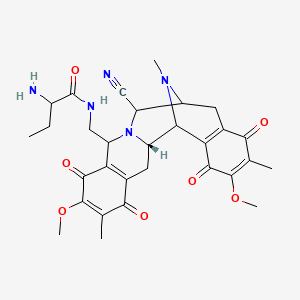
![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)
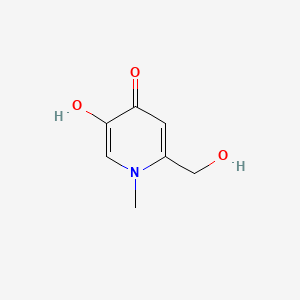
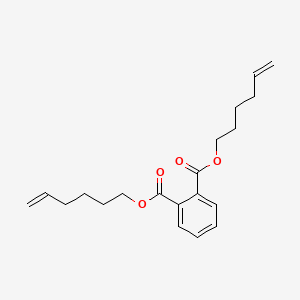
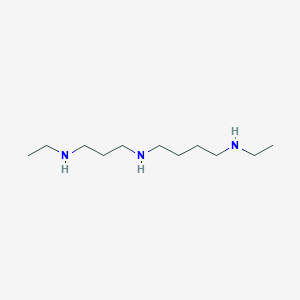
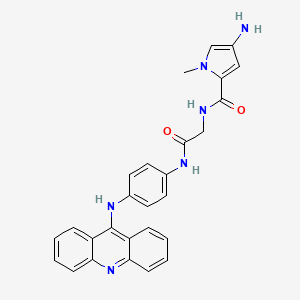
![2-(4-Hydroxyphenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1194325.png)
![3-({1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1194329.png)

